
3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of (2-aminophenyl) (diphenyl)carbinol with nitriles . This reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput. The choice of solvents, catalysts, and reaction conditions is crucial to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to their dihydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and other mild oxidants.
Substitution: Nucleophilic reagents such as organolithium or organomagnesium compounds are often employed.
Major Products Formed:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. For instance, as a trypanothione reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of trypanothione disulfide to its reduced form . This inhibition disrupts the redox balance in trypanosomatid parasites, leading to their death. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of key enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
2-Aryl-4,4-diphenyl-3,4-dihydroquinazolines: These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring.
Quinazolinone Derivatives: These compounds are oxidized forms of dihydroquinazolines and exhibit different biological activities.
Substituted Quinazolines: Compounds with various functional groups introduced at different positions on the quinazoline ring.
Uniqueness: 3,4-Dimethyl-4-phenyl-3,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60538-79-6 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3,4-dimethyl-4-phenylquinazoline |
InChI |
InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-12-18(16)2/h3-12H,1-2H3 |
Clé InChI |
JVYXLUAUXQQBAC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N=CN1C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
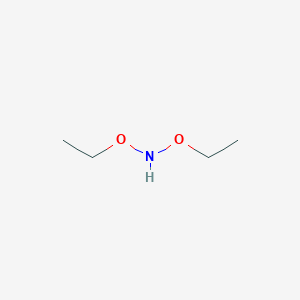
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
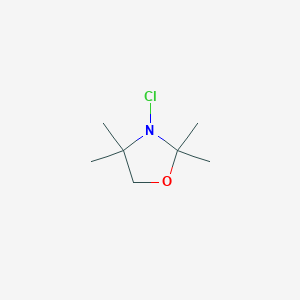
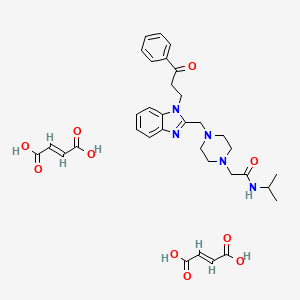
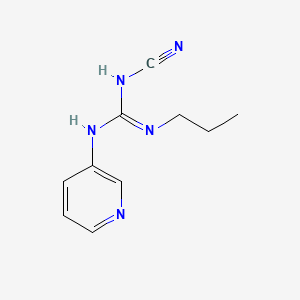
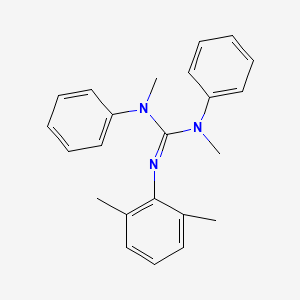

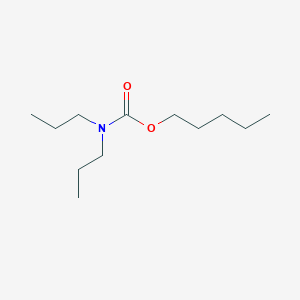
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
